molecular formula C12H15N3O2 B6628152 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile

5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile

Cat. No. B6628152
M. Wt: 233.27 g/mol
InChI Key: DFGGOGPMNXNECU-UHFFFAOYSA-N
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Description

5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile, also known as HMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPC is a heterocyclic organic compound that contains a pyridine ring, a morpholine ring, and a nitrile group.

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile is not fully understood. However, it is believed that 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile exerts its biological activity by binding to specific receptors or enzymes in the body. For example, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile can reduce inflammation and improve the survival rate of animals with sepsis.

Advantages and Limitations for Lab Experiments

5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can form stable complexes with metal ions. However, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile. One area of interest is the development of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the synthesis of new 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile derivatives with improved biological activity. Additionally, the mechanism of action of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

The synthesis of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile involves the reaction of 2-chloro-5-methylpyridine with sodium cyanide to form 2-cyano-5-methylpyridine, which is then reacted with 2-(chloromethyl)-6-methylmorpholine to form 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile. The reaction scheme is shown below:

Scientific Research Applications

5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and coordination polymers. In catalysis, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to be an effective ligand for the synthesis of various metal complexes.

properties

IUPAC Name

5-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9-6-15(7-12(8-16)17-9)11-3-2-10(4-13)14-5-11/h2-3,5,9,12,16H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGGOGPMNXNECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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